5-((Trimethylsilyl)ethynyl)picolinaldehyde

Übersicht

Beschreibung

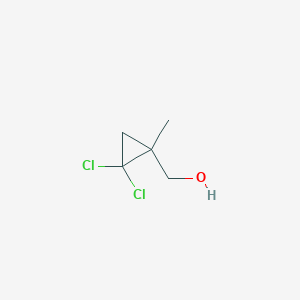

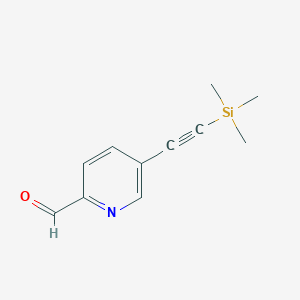

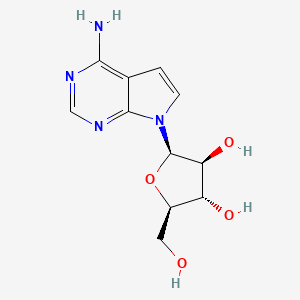

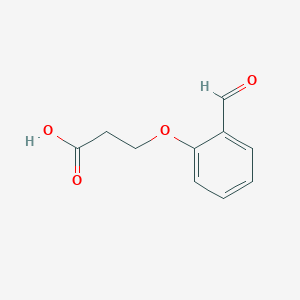

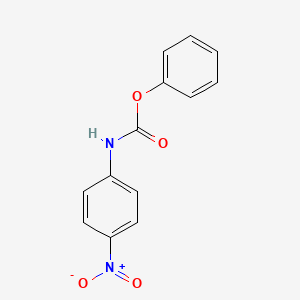

“5-((Trimethylsilyl)ethynyl)picolinaldehyde” is a chemical compound with the molecular formula C11H13NOSi . It is also known as 2-formyl-5-(trimethylsilylethynyl)pyridine .

Synthesis Analysis

The synthesis of “5-((Trimethylsilyl)ethynyl)picolinaldehyde” involves a reaction with copper (I) iodide, triethylamine, [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (II), and triphenylphosphine in tetrahydrofuran at 100°C for approximately 10 minutes under an inert atmosphere and microwave irradiation . The yield of this reaction is reported to be 95% .Molecular Structure Analysis

The molecule consists of a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH3)3], which is in turn bonded to the rest of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Analytical Reagent Applications

- Heterocyclic Azomethine Compounds : Picolinaldehyde derivatives, including those modified at the 5-position, have been synthesized and evaluated for their potential as analytical reagents. For instance, derivatives like picolinaldehyde 2-hydroxyanil, when altered with groups such as methyl, chloro, or nitro at the 5-position, show varying basicities and form colored chelates with divalent metal ions in slightly basic media. These compounds can be utilized in spectrophotometric analyses and other chemical detection methods (Otomo & Kodama, 1973).

Organic Synthesis

- Isoquinoline Alkaloid Synthesis : Trimethylsilyl groups, including those on ethynyl derivatives, have been used to control regiochemistry in organic syntheses, such as the Pictet-Spengler reaction. This approach has been applied for the synthesis of specific isoquinoline alkaloids, demonstrating the utility of trimethylsilyl-protected ethyne in complex organic synthesis (Miller & Tsang, 1988).

- Synthesis of Novel Fluoropicolinate Herbicides : The synthesis of novel herbicides utilizing fluoropicolinate chemistry has been explored. The process involves modifying picolinaldehyde derivatives for the development of potential herbicidal compounds. This highlights the role of such derivatives in agricultural chemistry and herbicide development (Johnson et al., 2015).

Materials Science and Luminescence

- Lanthanide Luminescence Sensitization : Trimethylsilyl-substituted ethynyl compounds, such as 5-[2-(trimethylsilyl)-1-ethynyl]-2,2'-bipyridine, have been utilized in the development of heterotetranuclear complexes that exhibit luminescence. These complexes demonstrate efficient energy transfer and are significant in the field of photophysics and materials science (Xu et al., 2008).

Zukünftige Richtungen

One of the future directions for “5-((Trimethylsilyl)ethynyl)picolinaldehyde” could be its use in the development of new chemosensors and chemosensor-derived materials for trace probing of various explosives and explosive precursors, which is an important challenging aim for homeland security, demining, and ecological monitoring efforts worldwide .

Eigenschaften

IUPAC Name |

5-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOSi/c1-14(2,3)7-6-10-4-5-11(9-13)12-8-10/h4-5,8-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQNKUBVOFBAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464720 | |

| Record name | 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Trimethylsilyl)ethynyl)picolinaldehyde | |

CAS RN |

650606-63-6 | |

| Record name | 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)

![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-](/img/structure/B3055424.png)